2-(3-Amino-5-methylthiophen-2-YL)acetic acid
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Overview
Description
2-(3-Amino-5-methylthiophen-2-YL)acetic acid is an organic compound with the molecular formula C7H9NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-methylthiophen-2-YL)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification steps, and quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-methylthiophen-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
2-(3-Amino-5-methylthiophen-2-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-methylthiophen-2-YL)acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, thiophene derivatives are known to interact with various enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, a five-membered aromatic ring containing sulfur.
2-Aminothiophene: A similar compound with an amino group attached to the thiophene ring.
5-Methylthiophene-2-carboxylic acid: Another derivative with a carboxylic acid group.
Uniqueness
2-(3-Amino-5-methylthiophen-2-YL)acetic acid is unique due to the presence of both an amino group and a carboxylic acid group on the thiophene ring.
Properties
Molecular Formula |
C7H9NO2S |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-(3-amino-5-methylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C7H9NO2S/c1-4-2-5(8)6(11-4)3-7(9)10/h2H,3,8H2,1H3,(H,9,10) |
InChI Key |
HUSHERNRAABVGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)CC(=O)O)N |
Origin of Product |
United States |
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